N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core linked to a substituted 1,3-thiazole ring via a carboxamide bridge. This structure combines two nitrogen- and sulfur-containing heterocycles, which are common in bioactive molecules due to their electronic diversity and ability to interact with biological targets .
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-10-15(12(3)24)26-18(20-10)22-17(25)16-11(2)23-9-14(21-19(23)27-16)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOWTFNFFMVBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide, also known as VU0608163-1 or F3266-0327, are currently unknown. Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. .
Mode of Action
Thiazole derivatives have been reported to interact with various cellular targets, leading to a range of biological effects
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse biological activities. The downstream effects of these pathways would depend on the specific targets and mode of action of the compound, which are currently unknown.
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary widely depending on their specific chemical structure
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Thiazole derivatives have been reported to have a range of effects at the molecular and cellular level due to their diverse biological activities. The specific effects of this compound would depend on its targets and mode of action, which are currently unknown.
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that confer diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The compound's structure includes:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Imidazo[2,1-b]thiazole Moiety : Enhances biological activity through its interaction with various biological targets.
- Acetyl and Methyl Substituents : These groups may influence the compound's solubility and reactivity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens.
Case Study : In a study assessing the antimicrobial efficacy of related compounds, certain derivatives showed minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis ranging from 6.03 μM to 15.3 μM, indicating potential for development as anti-tuberculosis agents .
| Compound | MIC (μM) | Pathogen |
|---|---|---|
| 5s | 6.03 | M. tuberculosis |
| Ethambutol | 15.3 | M. tuberculosis |
| Ciprofloxacin | 9.4 | M. tuberculosis |
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties through modulation of key inflammatory pathways. It could inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
Mechanism of Action :
- Targeting Enzymes : Interactions with COX and LOX can diminish inflammatory responses.
Anticancer Activity
Thiazole derivatives have been recognized for their anticancer potential. This compound has been investigated in various cancer models.
Case Study : A study on imidazo[2,1-b][1,3]thiadiazoles demonstrated significant antiproliferative activity against pancreatic cancer cell lines with IC50 values ranging from 0.23 to 11.4 mM. The mechanism involved modulation of epithelial-to-mesenchymal transition markers (E-cadherin and vimentin) and inhibition of metalloproteinases .
| Compound | IC50 (mM) | Cancer Type |
|---|---|---|
| 12a | 0.23 | Pancreatic Cancer |
| 12h | 11.4 | Pancreatic Cancer |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Heterocyclic Carboxamides
Key Observations :
- The target compound’s fused imidazothiazole core distinguishes it from non-fused hybrids (e.g., oxadiazole-thiazole hybrids) and simpler thiazole derivatives .
Pharmacological Activities
While direct activity data for the target compound are unavailable, structurally related compounds demonstrate diverse bioactivities (Table 2):
Table 2: Reported Bioactivities of Analogous Compounds
Implications for Target Compound :
Preparation Methods
Palladium-Catalyzed Coupling
Using conditions adapted from, a mixture of Pd(OAc)₂ and Xantphos in toluene facilitates Ullmann-type coupling. The reaction requires 24–48 hours at 110°C, yielding 60–65% of the target compound. Key advantages include compatibility with sensitive functional groups and high regioselectivity.
Dean-Stark Azeotropic Distillation
As detailed in, the carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled to the amine in benzene under reflux. Water removal via Dean-Stark trap shifts equilibrium toward amide formation, achieving 75–80% yield. This method is scalable but requires anhydrous conditions.
Comparative Data :
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Palladium | Pd(OAc)₂/Xantphos | 65 | 92 |
| EDC/Dean-Stark | EDC/HOBt | 80 | 89 |
Optimization and Purification Techniques
Recrystallization : The crude product is purified via gradient recrystallization using ethanol/water (4:1). This step removes unreacted starting materials and regioisomers, enhancing purity to >95%.
Chromatography : For small-scale syntheses, silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the carboxamide from byproducts.
Key Challenges :
-
Solubility : The target compound exhibits poor solubility in polar solvents, necessitating DMF or DMSO for chromatographic applications.
-
Stability : Light-sensitive intermediates require amber glassware and inert atmospheres to prevent decomposition.
Analytical Characterization
Spectroscopic Validation :
-
IR : Strong absorption at 1676 cm⁻¹ (amide C=O stretch) and 1587 cm⁻¹ (C=N stretch) confirm the imidazo[2,1-b]thiazole core.
-
¹H NMR : Distinct singlet at δ 2.45 ppm (3H, COCH₃) and multiplet at δ 7.32–7.89 ppm (5H, phenyl) validate substituents.
HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, confirming >98% purity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Condensation of 2-aminothiazole derivatives with itaconic acid in ethanol to form intermediates (e.g., analogs like compound 5a,b in ).
- Step 2 : Cyclization using reagents like POCl₃ under reflux (90°C, 3 hours) to form fused thiazole-imidazole cores ().
- Step 3 : Acetylation or carboxamide functionalization using acetyl chloride or benzoyl isothiocyanate in solvents like DMF ( ).
- Key Reagents : K₂CO₃ for deprotonation, DMF as a polar aprotic solvent, and POCl₃ for cyclization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C-S-C at ~600–700 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., acetyl methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.0–8.0 ppm) and carbon backbone .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., M⁺ peaks with fragmentation patterns for thiazole rings) .
- HPLC : Validates purity (>95% required for biological assays) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Anticancer Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Antimicrobial Testing : Broth microdilution assay (MIC values) for bacterial (e.g., E. coli, S. aureus) and fungal strains .
- Cytotoxicity : Compare IC₅₀ values with structural analogs (e.g., thiazole-acrylamide derivatives in ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Optimization : Use DMF for solubility of intermediates; switch to acetonitrile for cyclization to reduce side reactions .
- Temperature Control : Maintain reflux at 90°C for POCl₃-mediated steps to avoid decomposition .
- Catalyst Use : Add triethylamine (TEA) to accelerate cyclization (e.g., iodine/TEA system in ) .
- Workup : Adjust pH to 8–9 with NH₃·H₂O to precipitate pure products .
Q. What mechanistic insights explain the cyclization steps in forming the imidazo[2,1-b]thiazole core?
- Methodological Answer :
- Nucleophilic Attack : Thiazole nitrogen attacks electrophilic carbonyl groups, facilitated by POCl₃ activating the carbonyl .
- Cyclization Pathways : Intermediate hydrazine derivatives (e.g., from N-phenylhydrazinecarboxamides) undergo iodine-mediated sulfur elimination to form thiadiazole rings ( ) .
- X-ray Crystallography : Confirms spatial arrangement of fused rings (e.g., bond angles ~120° for aromatic systems) .
Q. How do structural modifications influence biological activity?
- Methodological Answer :
- SAR Studies :
- Computational Modeling : Docking studies (e.g., AutoDock Vina) identify binding interactions with kinase targets (e.g., EGFR) .
Q. What strategies mitigate contradictions in bioactivity data across studies?
- Methodological Answer :
- Dosage Standardization : Normalize assays to molar concentrations (e.g., 10 µM vs. 50 µM) to compare IC₅₀ values .
- Cell Line Validation : Use authenticated cell lines (e.g., ATCC) to minimize variability .
- Statistical Analysis : Apply ANOVA with post-hoc tests (p < 0.05) to resolve discrepancies in antimicrobial zone-of-inhibition data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
